CCT-251921 is a small molecule drug primarily recognized for its role as an inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). These kinases are integral components of the Mediator complex, which regulates gene expression and has been implicated in various neoplasms, particularly colorectal cancer. CCT-251921 was developed by Merck KGaA and the Institute of Cancer Research, among others, and is currently in preclinical stages of development .
CCT-251921 belongs to a class of compounds that are designed to inhibit specific kinases involved in cellular signaling pathways. The compound's molecular formula is , and it has a CAS registry number of 1607837-31-9. It is classified as a small molecule drug targeting CDK8 and CDK19, which are critical for the regulation of transcription in cancer cells .
The synthesis of CCT-251921 involves several key steps that focus on modifying existing chemical frameworks to enhance potency and selectivity against CDK8/19. The synthesis typically begins with a core structure derived from ergosterol analogs, which are then subjected to various chemical modifications.
CCT-251921 features a complex molecular structure conducive to its function as a kinase inhibitor.
CCT-251921 undergoes several chemical reactions during its synthesis and when interacting with biological targets.
CCT-251921 exerts its effects primarily through inhibition of cyclin-dependent kinases 8 and 19.
CCT-251921 exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent.
Relevant data indicate that CCT-251921 maintains effective activity across various biological assays while exhibiting limited off-target effects at concentrations around 1 μM .
CCT-251921 has significant potential applications in scientific research and therapeutic development.
CDK8 and its paralog CDK19 are enzymatic components of the kinase module within the Mediator complex—a 26-subunit transcriptional co-regulator that interfaces between DNA-binding transcription factors (TFs) and RNA polymerase II (pol II). This module includes Cyclin C (CCNC), MED12, and MED13, forming a ~600 kDa subcomplex that reversibly associates with Mediator [1]. Unlike canonical cell-cycle CDKs (e.g., CDK4/6), CDK8/19 modulate transcription through:
Genome-wide studies confirm CDK8/19 co-localize with Mediator at promoter-enhancer hubs, yet their copy numbers (5–10× lower than core Mediator subunits) suggest specialized roles in signal-responsive transcription rather than basal pol II activity [1] [5].
Oncogenic transformation frequently hijacks signal-induced transcription. CDK8/19 drive this reprogramming by:
Table 1: CDK8/19-Dependent Oncogenic Pathways
Pathway | Transcription Factor | Cancer Association | Functional Outcome |
---|---|---|---|
WNT/β-catenin | β-catenin | Colorectal cancer | Tumor initiation, EMT |
JAK-STAT | STAT1/SER727 | Hematologic malignancies | Cytokine resistance |
NFκB | p65/RelA | Breast, prostate cancer | Pro-inflammatory cytokine production |
Hypoxia response | HIF1α | Solid tumors | Angiogenesis, metabolic switching |
CDK8 amplification occurs in aggressive prostate cancer subtypes and gastrointestinal sarcomas, correlating with poor survival [6]. Paradoxically, CDK8 also exhibits tumor-suppressor functions in specific contexts, underscoring its cell-type specificity [1].
CDK8/19 inhibition offers distinct advantages over pan-transcriptional CDKs (e.g., CDK7/9):
Preclinically, CDK8/19 inhibitors impair metastasis and reverse chemotherapy resistance without cytotoxic effects [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7